

Application Notes and Protocols for Glycine-15N,d2 in Metabolomics Sample Analysis

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Compound of Interest

Compound Name: Glycine-15N,d2

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Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology, disease pathology, and drug metabolism. Accurate and precise quantification of metabolites is crucial for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a gold-standard technique to control for variations during sample preparation and analysis. **Glycine-15N,d2**, a stable isotope-labeled form of glycine, serves as an excellent internal standard for the quantification of endogenous glycine and as a tracer for its metabolic pathways.

These application notes provide detailed protocols for the use of **Glycine-15N,d2** in metabolomics sample analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. It includes experimental workflows, data presentation guidelines, and visual representations of relevant metabolic pathways.

Applications of Glycine-15N,d2 in Metabolomics

- **Accurate Quantification of Glycine:** By using the stable isotope dilution method, **Glycine-15N,d2** allows for precise measurement of glycine concentrations in various biological matrices such as plasma, urine, cell extracts, and tissue homogenates.[\[1\]](#)

- **Metabolic Flux Analysis:** As a metabolic tracer, **Glycine-15N,d2** can be introduced into biological systems (e.g., cell cultures) to track its incorporation into downstream metabolites. This provides insights into the activity of glycine-dependent metabolic pathways.[\[2\]](#)[\[3\]](#)
- **Biomarker Discovery:** Aberrant glycine metabolism is associated with various diseases, including cancer.[\[2\]](#)[\[3\]](#) Tracing the metabolic fate of glycine can help in the identification of potential disease biomarkers.
- **Drug Development:** Understanding how drug candidates affect glycine metabolism can be crucial in pharmacology and toxicology studies.

Experimental Protocols

Protocol 1: Quantification of Glycine in Biological Samples using Glycine-15N,d2 as an Internal Standard

This protocol outlines the steps for sample preparation and LC-MS analysis for the quantification of glycine.

Materials:

- **Glycine-15N,d2**
- LC-MS grade water, methanol, acetonitrile, and formic acid
- Biological sample (e.g., plasma, cell pellet)
- Centrifuge
- Vortex mixer
- LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

- Preparation of Internal Standard Stock Solution:
 - Prepare a 1 mg/mL stock solution of **Glycine-15N,d2** in LC-MS grade water.

- Serially dilute the stock solution to create a working solution (e.g., 10 µg/mL). Store at -20°C.
- Sample Preparation (Example: Cell Pellets):
 - Start with a frozen cell pellet (e.g., 1 million cells).
 - Add 500 µL of ice-cold 80% methanol containing the **Glycine-15N,d2** internal standard at a final concentration of 1 µg/mL.
 - Vortex thoroughly for 1 minute to ensure cell lysis and protein precipitation.
 - Incubate on ice for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
 - Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
 - Evaporate the supernatant to dryness using a vacuum concentrator.
 - Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS analysis.
- LC-MS Analysis:
 - Chromatographic Separation:
 - Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
 - Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.8
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient from 80% B to 20% B over 10 minutes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL

- Mass Spectrometry Detection:
 - Instrument: High-resolution mass spectrometer (e.g., Orbitrap)
 - Ionization Mode: Negative
 - Scan Range: m/z 50-500
 - Monitored Ions:
 - Glycine (unlabeled): m/z 74.0247
 - **Glycine-15N,d2** (labeled): m/z 77.0373
- Data Analysis:
 - Extract the peak areas for both endogenous glycine and **Glycine-15N,d2**.
 - Calculate the ratio of the peak area of endogenous glycine to the peak area of **Glycine-15N,d2**.
 - Generate a standard curve using known concentrations of unlabeled glycine spiked with a constant concentration of **Glycine-15N,d2**.
 - Determine the concentration of glycine in the samples by interpolating the peak area ratios onto the standard curve.

Protocol 2: Metabolic Tracing of Glycine using Glycine-15N,d2

This protocol describes how to use **Glycine-15N,d2** to trace its incorporation into downstream metabolites in cell culture.

Procedure:

- Cell Culture and Labeling:
 - Culture cells in a standard growth medium.

- Replace the standard medium with a medium containing a known concentration of **Glycine-15N,d2** (e.g., 100 μ M).
- Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours).
- Metabolite Extraction:
 - At each time point, harvest the cells and perform metabolite extraction as described in Protocol 1, step 2 (without the addition of the internal standard in the extraction solvent).
- LC-MS Analysis:
 - Perform LC-MS analysis as described in Protocol 1, step 3.
 - In addition to glycine, monitor the m/z values of expected downstream metabolites to look for the incorporation of the 15N and/or deuterium labels. For example, in purine synthesis, the 15N from glycine is incorporated into the purine ring structure.
- Data Analysis:
 - Analyze the mass spectra for the appearance of isotopologues of downstream metabolites.
 - Calculate the fractional enrichment of the label in each metabolite over time to determine the rate of metabolic flux through the pathway.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Glycine in A549 Cancer Cells

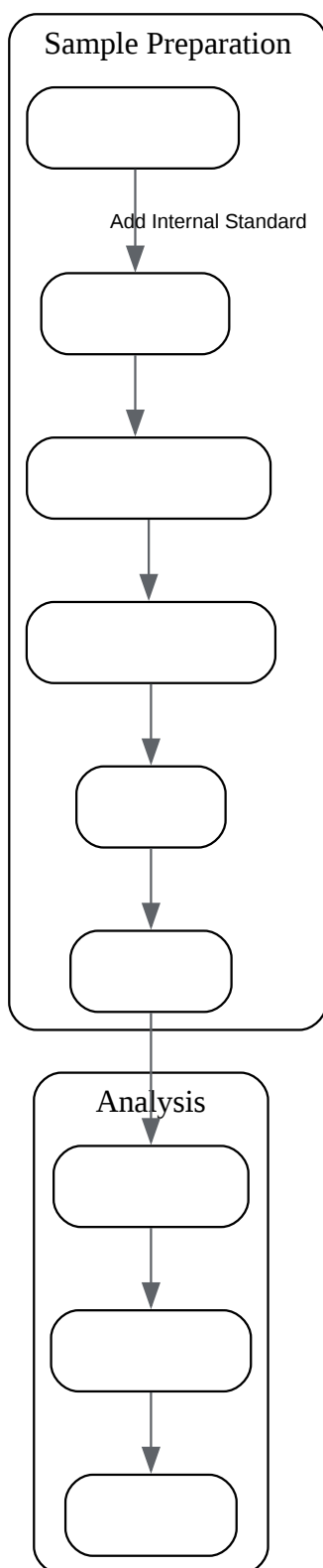
Sample Group	Glycine Concentration (μ M) \pm SD
Control	150.5 \pm 12.3
Treatment X	225.8 \pm 18.7
Treatment Y	98.2 \pm 9.5

Table 2: Fractional Enrichment of ^{15}N in Adenosine Monophosphate (AMP) after Labeling with Glycine- $^{15}\text{N},\text{d}_2$

Time (hours)	Fractional Enrichment (%) \pm SD
0	0.0 ± 0.0
2	5.2 ± 0.8
6	18.9 ± 2.1
12	45.6 ± 4.3
24	78.3 ± 6.5

Visualizations

Experimental Workflow

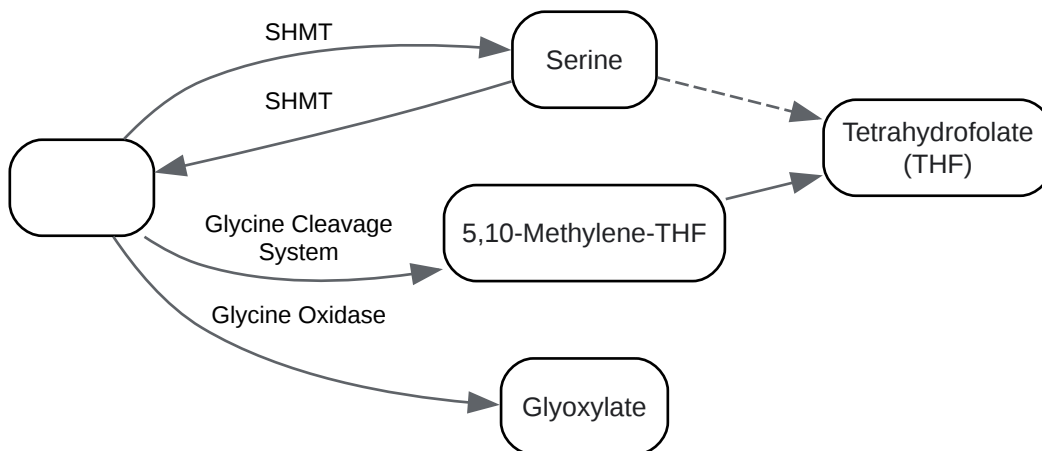


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Caption: Workflow for metabolomics analysis using an internal standard.

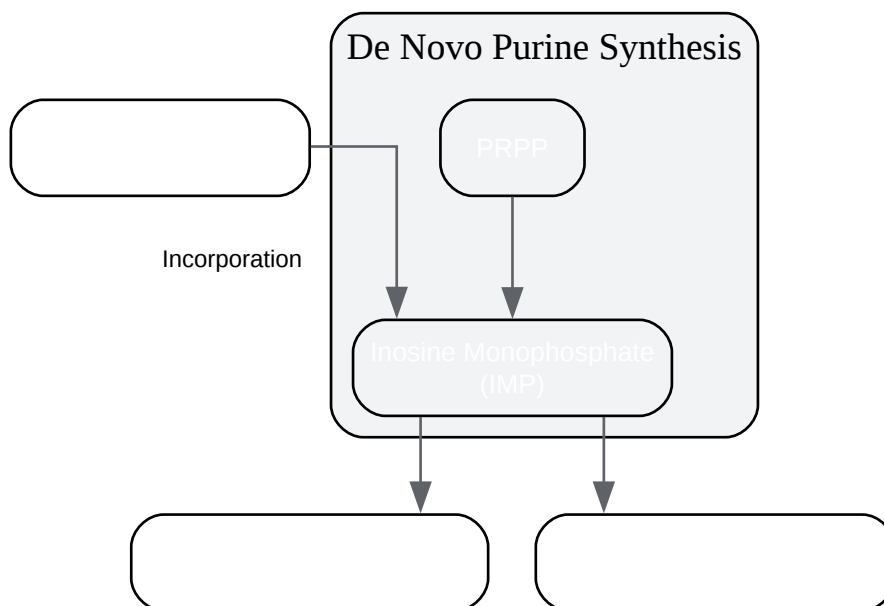
Glycine Metabolic Pathways

Glycine is a central node in metabolism, participating in several key pathways.



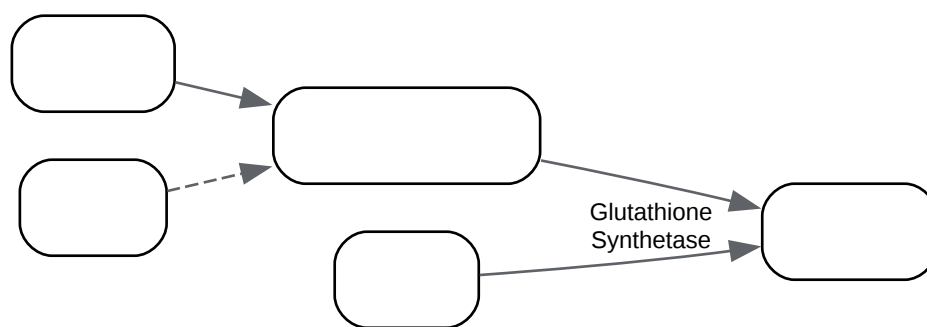
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Caption: Glycine's role in one-carbon metabolism and serine interconversion.



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Caption: Incorporation of glycine into the purine ring during de novo synthesis.



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Caption: The final step of glutathione synthesis involving glycine.

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References

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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